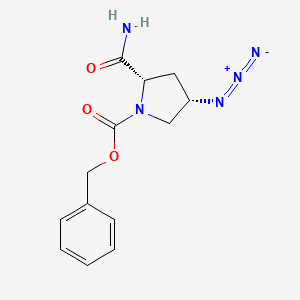
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with azido, carbamoyl, and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the azido group through nucleophilic substitution reactions. The benzyl and carbamoyl groups are then introduced via protection-deprotection strategies and amide bond formation, respectively. The reaction conditions often involve the use of polar aprotic solvents like acetonitrile or dimethylsulfoxide, and reagents such as sodium azide for the azido group introduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Primary amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its reactive azido group.
Material Science:
Mecanismo De Acción
The mechanism of action of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive azido group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate: shares similarities with other azido-substituted pyrrolidines and carbamoyl derivatives.
Aromatic Azo Compounds: These compounds also contain azido groups but differ in their aromatic ring structures and applications.
α-Azido Ketones: These compounds have azido groups attached to ketone functionalities and are used in different synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C13H15N5O3 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
benzyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O3/c14-12(19)11-6-10(16-17-15)7-18(11)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,19)/t10-,11-/m0/s1 |
Clave InChI |
CSWVNEHUAOAXQB-QWRGUYRKSA-N |
SMILES isomérico |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
SMILES canónico |
C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


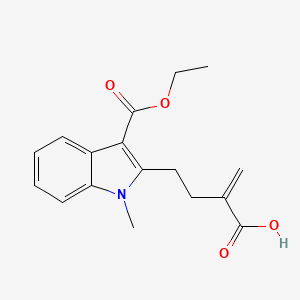
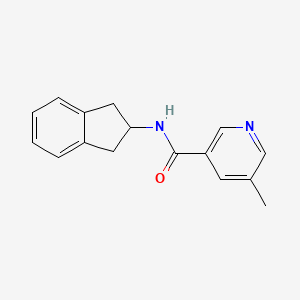
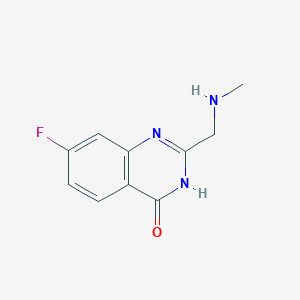
![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
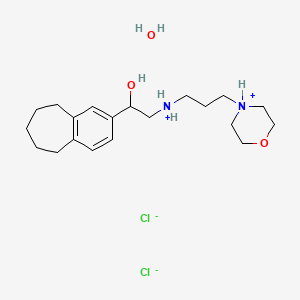
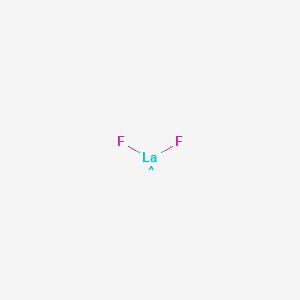
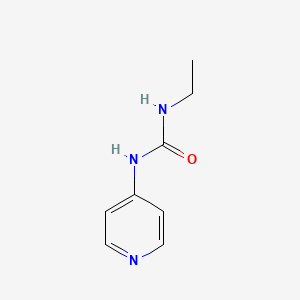

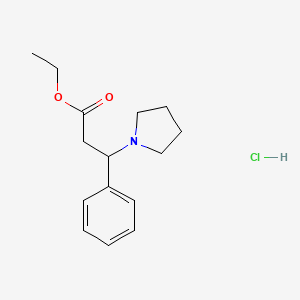
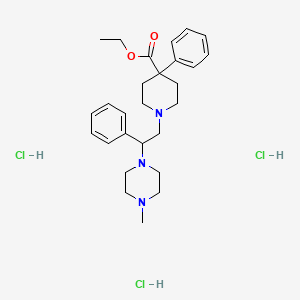
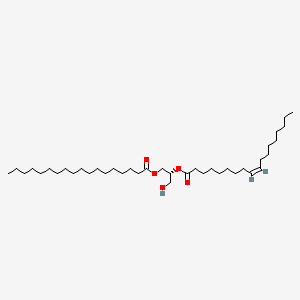
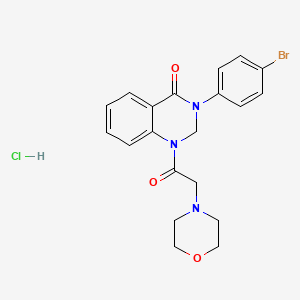
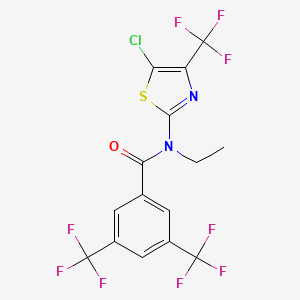
![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
